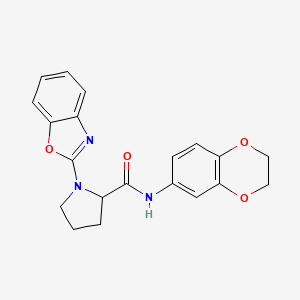
1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent studies and findings.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazole and benzodioxin exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
| Compound | Target Organism | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Bacillus subtilis | Antibacterial | 25 |
| Compound B | Candida albicans | Antifungal | 50 |
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in various studies. Research indicates that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure–activity relationship suggests that modifications to the benzoxazole ring can enhance cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| PC3 | 20 |
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased cell death .
Study 1: Antimicrobial Screening
In a comprehensive screening of various benzoxazole derivatives, the compound was tested for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated moderate activity against Bacillus subtilis, with an MIC value indicating effective inhibition at lower concentrations compared to other tested compounds .
Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results showed that it significantly reduced cell viability in MCF-7 cells after 48 hours of treatment. The study concluded that structural modifications could enhance its efficacy as an anticancer agent .
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(21-13-7-8-17-18(12-13)26-11-10-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,12,15H,3,5,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFDWNICHXCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














